molecular formula C11H12O4 B12337064 Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

Cat. No.: B12337064
M. Wt: 208.21 g/mol
InChI Key: CUEDLSLTSIRGCF-CLFYSBASSA-N
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Description

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxy group and a hydroxyphenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate typically involves the esterification of 2-(2-hydroxyphenyl)-3-methoxyacrylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and efficiency. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The acrylate moiety can be reduced to form saturated esters.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, while the acrylate moiety can undergo polymerization or other chemical transformations. These interactions and transformations are crucial for its applications in different fields.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyphenyl)propionate
  • Ethyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
  • Methyl 2-(2-hydroxyphenyl)-3-methoxypropanoate

Uniqueness

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl (Z)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate

InChI

InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7-

InChI Key

CUEDLSLTSIRGCF-CLFYSBASSA-N

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1O)\C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1O)C(=O)OC

Origin of Product

United States

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